2-[(2-phenylbutanoyl)amino]benzamide
Description
Contextualization within Histone Deacetylase Inhibitor Research
2-[(2-phenylbutanoyl)amino]benzamide belongs to the benzamide (B126) class of histone deacetylase (HDAC) inhibitors. acs.orgnih.gov HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.govfrontiersin.org The inhibition of HDACs can restore the expression of suppressed genes, including tumor suppressor genes, making HDAC inhibitors a promising class of therapeutic agents, particularly in oncology. frontiersin.org
The core structure of this compound features a 2-aminobenzamide (B116534) moiety, which is recognized as a key pharmacophore for interacting with the zinc ion in the active site of class I HDAC enzymes. nih.govresearchgate.net This interaction is crucial for the inhibitory activity of the compound. Research into a variety of 2-aminobenzamide derivatives has demonstrated that this structural motif is essential for potent HDAC inhibition. acs.org The development of such inhibitors is a significant area of research aimed at creating more selective and effective therapeutic agents. nih.gov
The inhibitory profile of this compound has been characterized against several HDAC isoforms. It demonstrates potent inhibitory activity, particularly against HDAC1, HDAC2, and HDAC3, which are all class I HDACs. The reported 50% inhibitory concentration (IC₅₀) values highlight its efficacy as an inhibitor of these specific enzymes.
This data is based on information from commercial suppliers and the primary research literature for these specific values was not identified in the conducted searches.
Overview of Research Trajectories for the Compound as a Molecular Probe and Investigational Agent
Given its potent and selective inhibitory activity against class I HDACs, this compound serves as a valuable molecular probe in scientific research. A molecular probe is a small molecule used to study and manipulate biological systems, and this compound allows researchers to investigate the specific roles of HDAC1, HDAC2, and HDAC3 in various cellular processes and disease models.
One of the primary research trajectories for this compound is in the field of oncology. As an investigational agent, it has been utilized in studies related to leukemia. The inhibition of class I HDACs is a validated strategy in the treatment of certain hematological malignancies, and by using this compound, researchers can explore the downstream effects of inhibiting these specific enzymes in leukemia cell lines.
Another significant area of investigation is in the context of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. Research has indicated that HDACs play a role in the pathological signaling pathways that lead to cardiac hypertrophy. The use of this compound in preclinical models allows for the dissection of the specific contributions of HDAC1, HDAC2, and HDAC3 to the development and progression of this cardiac condition.
The research applications of this compound are focused on understanding the fundamental biological roles of specific HDAC isoforms and exploring their potential as therapeutic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-13(12-8-4-3-5-9-12)17(21)19-15-11-7-6-10-14(15)16(18)20/h3-11,13H,2H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYPOCHGFNHMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 2 Phenylbutanoyl Amino Benzamide
Chemical Synthesis Pathways for the Core 2-Aminobenzamide (B116534) Structure and its Phenylbutanoyl Moiety
The construction of the target molecule hinges on the successful synthesis of its constituent parts: the 2-aminobenzamide scaffold and the 2-phenylbutanoyl moiety.
Synthesis of 2-Aminobenzamide
2-Aminobenzamide (also known as anthranilamide) is a crucial intermediate. richmanchemical.com Several synthetic routes are available for its preparation:
From Isatoic Anhydride (B1165640): A common and effective method involves the reaction of isatoic anhydride with an amine. This process proceeds via a nucleophilic attack on a carbonyl group, leading to ring-opening and the elimination of carbon dioxide to form the 2-aminobenzamide derivative. nih.govresearchgate.net This reaction can be performed using conventional heating in a solvent like dimethylformamide (DMF) or via more time-efficient microwave-assisted methods. nih.govresearchgate.net
From 2-Nitrobenzonitrile (B147312): An alternative pathway demonstrates the unique reactivity of 2-nitrobenzonitrile with hydrazine (B178648) hydrate. In a concerted pathway catalyzed by copper, the cyano group undergoes hydrolysis to an amide, while the nitro group is simultaneously reduced to an amine, yielding 2-aminobenzamide. researchgate.net
Palladium-Catalyzed Carbonylation: Advanced methods include palladium-catalyzed carbonylation. An appropriately substituted aniline (B41778) can be combined with an amine in the presence of a palladium catalyst, a ligand, a base, and carbon monoxide to directly produce aminobenzamides. google.com A two-step variation involves first reacting the aniline with carbon monoxide and an alcohol to form an ester, which is then converted to the amide. google.com
Synthesis of the Phenylbutanoyl Moiety
The 2-phenylbutanoyl group is derived from 2-phenylbutanoic acid. This chiral carboxylic acid and its activated forms are key for the final coupling step.
General Synthesis of 2-Phenylbutanoic Acid: This compound can be prepared through various established methods in organic chemistry. solubilityofthings.com Its structure, featuring a phenyl ring on a butanoic acid chain, makes it a valuable building block. solubilityofthings.com
Enantioselective Synthesis: Since 2-phenylbutanoic acid is chiral, methods to produce single enantiomers are of significant interest. One such method is the stereoselective enzymatic hydrolysis of a racemic 2-phenylbutyrate ester using lipase, which can yield the (S)-enantiomer with high optical purity. google.com The synthesis of (+)-2-phenylbutyric acid has also been achieved by reacting 2,3-isopropylidene-D(+)-ribono-1,4-lactone with 2-phenylbutyric anhydride. prepchem.com
Preparation of 2-Phenylbutanoyl Chloride: For amide bond formation, the carboxylic acid is typically activated. A common method is its conversion to an acyl chloride. 2-Phenylbutanoic acid is reacted with a chlorinating agent like thionyl chloride, often in a solvent such as dichloromethane, to produce 2-phenylbutanoyl chloride. nbinno.com This acyl chloride is a highly reactive intermediate, ready for coupling with an amine. nbinno.comfishersci.co.uk
Final Amide Coupling
The final step is the formation of the amide bond between 2-aminobenzamide and 2-phenylbutanoyl chloride. This is a classic nucleophilic acyl substitution reaction. fishersci.co.ukkhanacademy.org The amine group of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylbutanoyl chloride. youtube.com This reaction, often referred to as the Schotten-Baumann reaction, typically requires a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk
Table 1: Key Synthetic Intermediates and Reagents
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
|---|---|---|---|
| 2-Aminobenzamide | 88-68-6 | C₇H₈N₂O | Core amine structure richmanchemical.com |
| Isatoic anhydride | 118-48-9 | C₈H₅NO₃ | Precursor for 2-aminobenzamide nih.govresearchgate.net |
| 2-Phenylbutanoic acid | 90-27-7 | C₁₀H₁₂O₂ | Precursor for the acyl moiety solubilityofthings.com |
| 2-Phenylbutanoyl chloride | 36854-57-6 | C₁₀H₁₁ClO | Activated acylating agent nbinno.comchemicalbook.comgeorganics.sknih.govmolport.com |
| Thionyl chloride | 7719-09-7 | SOCl₂ | Reagent for converting carboxylic acid to acyl chloride nbinno.com |
Strategies for Analog Design and Chemical Derivatization
The design of analogs of 2-[(2-phenylbutanoyl)amino]benzamide allows for the systematic exploration of structure-activity relationships. Derivatization can be achieved by modifying either the 2-aminobenzamide core or the 2-phenylbutanoyl side chain.
Modification of the 2-Aminobenzamide Scaffold: A common strategy involves using substituted 2-aminobenzamides in the final coupling step. A variety of these derivatives can be synthesized by reacting isatoic anhydride with different primary or secondary amines, introducing diverse functional groups onto the benzamide (B126) ring or the amide nitrogen. nih.govresearchgate.net For instance, N-(2'-aminophenyl)-benzamide derivatives with various substituents on the benzoyl ring have been prepared. google.com
Modification of the Phenylbutanoyl Moiety: Analogs can be created by introducing substituents onto the phenyl ring of the 2-phenylbutanoyl group. This is achieved by starting with a correspondingly substituted phenylbutanoic acid. This allows for the investigation of electronic and steric effects of substituents on the molecule's properties.
Coupling with Different Acyl Chains: A broader approach to analog design involves replacing the 2-phenylbutanoyl chloride with other acyl chlorides. For example, the acylation of 2-aminothiobenzamide with various substituted benzoyl chlorides has been used to generate a library of related compounds. nih.gov This highlights the versatility of the amide coupling reaction for creating diverse molecular structures. The synthesis of derivatives containing a benzothiazole (B30560) moiety is another example of creating complex analogs. researchgate.net
Methodologies for the Characterization of Synthetic Intermediates and Final Products
The unambiguous identification and purity assessment of the synthesized compounds and their intermediates are critical. A suite of spectroscopic and analytical techniques is employed for this purpose. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the molecular structure. ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR reveals the carbon skeleton. These techniques are routinely used to confirm the successful formation of intermediates and the final product. nih.govresearchgate.netnih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, providing direct evidence of the target molecule's formation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.govresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups. For instance, the formation of the amide bond in the final product can be confirmed by the appearance of characteristic N-H and C=O stretching vibrations. nih.govresearchgate.netresearchgate.net
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which is compared against the calculated theoretical values to verify the molecular formula. nih.govresearchgate.net
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compounds and for separating enantiomers in chiral syntheses. google.com For example, GC-MS can be used with a chiral derivatizing reagent to determine the enantiomeric excess of chiral molecules. chemicalbook.com
Melting Point Determination: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range typically suggests a pure compound. nih.govnih.gov
Table 2: Analytical Characterization Techniques
| Technique | Abbreviation | Purpose | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance | NMR (¹H, ¹³C) | Structural elucidation of carbon-hydrogen framework | nih.govresearchgate.netnih.gov |
| Mass Spectrometry | MS | Determination of molecular weight and formula | nih.govresearchgate.netresearchgate.net |
| Infrared Spectroscopy | IR | Identification of functional groups | nih.govresearchgate.netresearchgate.net |
| Elemental Analysis | - | Confirmation of elemental composition | nih.govresearchgate.net |
| High-Performance Liquid Chromatography | HPLC | Purity assessment and separation | google.com |
| Melting Point | m.p. | Purity assessment | nih.gov |
Molecular and Cellular Mechanisms of Action of 2 2 Phenylbutanoyl Amino Benzamide
Histone Deacetylase (HDAC) Enzyme Inhibition
The inhibitory activity of 2-[(2-phenylbutanoyl)amino]benzamide is centered on its interaction with the catalytic machinery of HDAC enzymes. These enzymes play a critical role in cellular homeostasis by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. nih.gov By blocking this action, benzamide (B126) inhibitors induce significant changes in cellular processes.
HDAC inhibitors are categorized based on their spectrum of activity, with some acting as pan-inhibitors, affecting multiple HDAC isoforms, while others are more selective. nih.gov The benzamide class, to which this compound belongs, typically demonstrates selectivity for Class I HDACs. nih.gov The inhibition of these enzymes prevents the removal of acetyl groups from a wide array of protein substrates.
Benzamide derivatives are widely recognized as Class I selective HDAC inhibitors. nih.gov Research has consistently shown that these compounds, characterized by the 2-aminobenzamide (B116534) zinc-binding moiety, exhibit potent inhibitory activity against HDAC1, HDAC2, and HDAC3, isoforms that are frequently overexpressed in cancers. nih.gov The essential structural feature for this selective potency is the presence of the -NH2 functional group on the benzamide ring, which forms critical hydrogen bonds with residues in the enzyme's binding site. nih.gov
The potency of these inhibitors is often measured by their half-maximal inhibitory concentration (IC50). Studies on various N-(2-aminophenyl)-benzamide derivatives have identified compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov For instance, certain derivatives have been synthesized that show sub-micromolar IC50 values against recombinant human HDAC1. nih.gov The selectivity can be fine-tuned through chemical modifications; for example, installing non-zinc binding substituents at the 2-position of the benzamide can lead to highly selective HDAC3 inhibitors. nih.gov One such derivative, a 2-methylthiobenzamide, inhibited HDAC3 with an IC50 of 30 nM and over 300-fold selectivity against other isoforms. nih.gov In contrast, other 2-aminobenzamide derivatives show potent inhibition against HDAC1-3 with less selectivity between them. nih.gov
Table 1: Inhibitory Potency of Selected Benzamide-Based HDAC Inhibitors against Class I HDACs This table presents data for representative compounds from the benzamide class to illustrate typical potency and selectivity, as specific data for this compound was not detailed in the provided sources.
| Compound Derivative | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
|---|---|---|---|---|
| 2-Methylthiobenzamide (Compound 16) | >10000 | >10000 | 30 | nih.gov |
| 2-Methylamino benzamide (Compound 13) | >15000 | >15000 | 41 | nih.gov |
| N-(2-aminophenyl)-benzamide derivatives | Nanomolar Range | Nanomolar Range | Data not specified | nih.gov |
| N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides | Sub-micromolar Range | Data not specified | Data not specified | nih.gov |
A defining characteristic of benzamide HDAC inhibitors is their kinetic profile. nih.gov Unlike hydroxamate-based inhibitors (e.g., SAHA), which tend to have rapid association and dissociation rates, benzamides are characterized as slow, tight-binding inhibitors. nih.gov This is attributed to their unique binding mode with the catalytic zinc ion in the HDAC active site. nih.gov
Studies quantifying the kinetic rate constants have revealed that benzamides exhibit slow association (slow-on) and dissociation (slow-off) rates, resulting in a prolonged target residence time. nih.gov For example, two selective benzamide inhibitors (referred to as C1 and C2) demonstrated sustained binding to HDAC1 and HDAC2 with residence times exceeding 20 hours. nih.gov This extended interaction with the target enzyme is a significant pharmacological feature, as a longer residence time can lead to a more durable inhibition of the enzyme's activity within the cell, even after the circulating concentration of the drug has decreased. nih.gov
Downstream Cellular Signaling Pathways and Biological Effects of this compound
The biological activities of this compound and related 2-aminobenzamide histone deacetylase (HDAC) inhibitors stem from their ability to modulate the acetylation status of both histone and non-histone proteins. This epigenetic and post-translational regulatory activity triggers a cascade of downstream signaling events, profoundly impacting cellular processes ranging from gene expression and cell cycle progression to survival and angiogenesis. The following sections detail the specific molecular and cellular mechanisms influenced by this compound.
Induction of Apoptosis and Cell Cycle Modulation in Neoplastic Cells
A primary mechanism through which this compound and similar HDAC inhibitors exert their anti-cancer effects is by inducing programmed cell death (apoptosis) and halting cell proliferation. nih.gov In various cancer cell lines, these compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. pnas.orgspandidos-publications.com
A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. pnas.orgspandidos-publications.com This release is often regulated by the Bcl-2 family of proteins. Studies on related HDAC inhibitors demonstrate a shift in the balance between pro-apoptotic and anti-apoptotic members of this family, such as the upregulation of the pro-apoptotic protein Bak and the downregulation of the anti-apoptotic protein Bcl-xL. ersnet.org Another HDAC inhibitor was found to decrease Bcl-2 expression levels in prostate cancer cells. biomolther.org The cytosolic cytochrome c then activates a cascade of effector caspases, including caspase-3 and caspase-9, which execute the apoptotic program by cleaving critical cellular substrates like poly (ADP-ribose) polymerase (PARP). spandidos-publications.combiomolther.org
In addition to inducing apoptosis, these compounds modulate the cell cycle, forcing neoplastic cells to arrest at specific checkpoints. This action prevents uncontrolled proliferation. nih.gov Depending on the cancer cell type and the specific compound concentration, arrest can occur at the G1 or G2/M phase of the cell cycle. nih.govspandidos-publications.complos.org The arrest at the G1 checkpoint is often associated with the induction of cyclin-dependent kinase (CDK) inhibitors, such as p21. plos.orgnih.gov
| Mechanism | Key Proteins/Events Involved | Outcome | Reference |
|---|---|---|---|
| Apoptosis Induction | Cytochrome c release, Caspase-3, -8, -9 activation, PARP cleavage, Bak upregulation, Bcl-xL/Bcl-2 downregulation | Programmed cell death of cancer cells | pnas.orgspandidos-publications.comersnet.orgbiomolther.org |
| Cell Cycle Modulation | G1 or G2/M phase arrest, p21 induction | Inhibition of cancer cell proliferation | nih.govspandidos-publications.complos.org |
Regulation of Tumor Oncogene Transcription and Selective Transcription of Tumor Suppressor Genes
As epigenetic modulators, 2-aminobenzamide HDAC inhibitors can directly influence the transcriptional landscape of cancer cells, promoting the expression of genes that suppress tumor growth while repressing those that drive it. biomolther.orgbiorxiv.org HDACs are often aberrantly recruited to the promoters of tumor suppressor genes in cancer cells, leading to histone deacetylation, chromatin condensation, and transcriptional silencing. biorxiv.org Inhibition of HDACs by compounds like this compound can reverse this process, leading to histone hyperacetylation and the reactivation of these critical genes. nih.gov
One of the most consistently induced tumor suppressor genes by HDAC inhibitors is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases that halts cell cycle progression. nih.govnih.gov Conversely, HDAC inhibitors have been shown to downregulate the expression of oncogenes required for cell proliferation and survival. pnas.org For example, treatment with benzamide-class HDAC inhibitors can lead to the downregulation of the anti-apoptotic oncogene Bcl-2. researchgate.net Furthermore, HDAC inhibitors can suppress critical signaling pathways for cancer cell survival, such as those involving IGF/IGF-1R and IL-6R. pnas.org This dual action—activating tumor suppressors and repressing oncogenes—is central to their therapeutic potential in oncology.
Modulation of Specific Gene Targets (e.g., FXN, CD44, EGFR, H2AFY2, PCGF2)
The activity of this compound extends to the specific modulation of a variety of gene targets implicated in both neurodegenerative diseases and cancer.
FXN : In the context of the neurodegenerative disease Friedreich's Ataxia (FRDA), which is caused by the epigenetic silencing of the FXN gene, 2-aminobenzamide HDAC inhibitors have demonstrated a significant ability to reactivate its expression. plos.org A closely related analogue, known as compound 4b, was found to increase FXN mRNA and frataxin protein levels in FRDA patient-derived cells. friedreichsataxianews.comfrontiersin.org This effect is achieved by increasing the acetylation of specific histone residues (H3K14, H4K5, and H4K12) near the repressive GAA repeat expansion, thereby remodeling the chromatin to a more transcriptionally active state. frontiersin.orgnih.gov
CD44 and EGFR : In cancer biology, CD44 and the Epidermal Growth Factor Receptor (EGFR) are key proteins involved in cell proliferation, adhesion, and metastasis. Research has shown that novel benzamide class HDAC3 inhibitors can downregulate the expression of these proliferation and metastasis markers in tumor tissue, suggesting a mechanism for reducing tumor growth and spread. researchgate.netresearchgate.net
H2AFY2 and PCGF2 : These genes encode proteins involved in forming repressive chromatin structures. H2AFY2 encodes a macroH2A histone variant implicated in gene repression, while PCGF2 is part of the Polycomb repressive complex 1 (PRC1). nih.gov Studies on active 2-aminobenzamide HDAC inhibitors revealed they can significantly downregulate the expression of both H2AFY2 and PCGF2 in neuronal cells. nih.gov This suggests that part of the compound's mechanism for activating silenced genes like FXN may involve dismantling the repressive machinery that maintains their silent state.
| Gene Target | Effect of 2-Aminobenzamide HDACi | Associated Disease/Process | Reference |
|---|---|---|---|
| FXN | Upregulation of mRNA and protein | Friedreich's Ataxia (Neuroprotection) | plos.orgfriedreichsataxianews.comfrontiersin.org |
| CD44 | Downregulation of expression | Cancer (Proliferation, Metastasis) | researchgate.netresearchgate.net |
| EGFR | Downregulation of expression | Cancer (Proliferation) | researchgate.netresearchgate.net |
| H2AFY2 | Downregulation of mRNA | Gene Silencing (Transcriptional Repression) | nih.gov |
| PCGF2 | Downregulation of mRNA | Gene Silencing (Transcriptional Repression) | nih.gov |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for the growth and metastasis of solid tumors. HDAC inhibitors, as a class, have been shown to possess anti-angiogenic properties. nih.gov They can interfere with this process by regulating key factors involved in blood vessel formation. One of the primary targets is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis. nih.gov HDAC inhibitors can repress the transcription of the VEGF gene, thereby reducing the stimulus for new blood vessel growth. nih.gov This effect may be mediated through the regulation of transcription factors like Kruppel-like factor-4 (KLF-4), which can recruit HDACs to the VEGF promoter to repress its expression. nih.gov
Activation of Neuroprotective Signaling Pathways (e.g., AKT and GSK3β phosphorylation)
Beyond the direct transcriptional upregulation of neuroprotective genes like FXN, 2-aminobenzamide HDAC inhibitors are implicated in the activation of cell survival pathways in neurons. The PI3K/Akt signaling pathway is a crucial regulator of cell survival, and its activation is known to be neuroprotective. dokumen.pub Evidence suggests that HDAC inhibitors can promote the phosphorylation and activation of Akt. dokumen.pub Activated Akt, in turn, can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK3β). dokumen.pub The inhibition of GSK3β is linked to neuroprotective effects and enhanced mitochondrial transport in axons, a process that is also modulated by microtubule acetylation. dokumen.pubnih.gov
Effects on Microtubule Acetylation via HDAC6 Inhibition
While many HDACs are located in the nucleus and primarily act on histones, HDAC6 is a unique, predominantly cytoplasmic enzyme whose major substrate is α-tubulin, a key component of microtubules. nih.govnih.gov The compound this compound and its analogues are potent inhibitors of class I and class IIb HDACs, including HDAC6. nih.gov
By inhibiting the deacetylase activity of HDAC6, these compounds lead to the hyperacetylation of α-tubulin at the Lysine-40 residue. nih.gov This post-translational modification is associated with increased microtubule stability. nih.gov The inhibition of HDAC6 catalytic activity has been shown to reduce the velocities of microtubule growth and shrinkage, effectively suppressing microtubule dynamic instability. frontiersin.org This stabilization of the microtubule network can impact numerous cellular functions, including intracellular transport, cell motility, and cell division, contributing to both the anti-cancer and neuroprotective effects of the compound.
Structure Activity Relationship Sar Studies of 2 2 Phenylbutanoyl Amino Benzamide and Its Analogs
Elucidation of Key Structural Motifs for HDAC Inhibitory Activity
The inhibitory activity of 2-[(2-phenylbutanoyl)amino]benzamide and its analogs against HDAC enzymes is intrinsically linked to a well-defined pharmacophore. This pharmacophore generally consists of three key components: a zinc-binding group (ZBG), a linker moiety, and a cap group that interacts with the surface of the enzyme. nih.govnih.govmedchemexpress.com
The cornerstone of this class of inhibitors is the 2-aminobenzamide (B116534) moiety, which functions as the essential zinc-binding group. researchgate.netnih.gov This structural feature is critical for the molecule's ability to chelate the zinc ion present in the catalytic active site of HDAC enzymes. nih.gov The primary amine and the adjacent amide oxygen of the 2-aminobenzamide group coordinate with the zinc ion, effectively blocking the enzyme's catalytic function. rcsb.org Studies have consistently shown that the presence of the ortho-amino group on the benzamide (B126) ring is indispensable for HDAC inhibitory activity. researchgate.netunina.it Analogs lacking this specific substitution pattern are often devoid of significant inhibitory potency against class I HDACs. researchgate.net
The general structure of these inhibitors positions the 2-aminobenzamide group to interact with the zinc-containing active site, while the linker and cap group extend towards the outer rim of the enzyme's binding pocket. nih.gov The linker, typically an aliphatic or aromatic chain, connects the ZBG to the cap group. The length and rigidity of this linker are crucial determinants of inhibitory potency. researchgate.net Research indicates that a shorter molecular length, for instance, by reducing the number of atoms connecting the cap group to the amide, can lead to stronger HDAC inhibition. researchgate.net
The "cap" group, which is the solvent-accessible part of the molecule, is responsible for interactions with amino acid residues at the entrance of the HDAC active site tunnel. nih.govnih.gov This part of the molecule often consists of an aromatic or heterocyclic ring system. The nature and substitution of the cap group play a significant role in modulating the inhibitor's potency and isoform selectivity.
Influence of Substituents on Compound Potency, Selectivity, and Biological Activity
Substitutions on the 2-aminobenzamide zinc-binding group have a profound effect on activity. While the ortho-amino group is essential, further substitutions on this ring can modulate selectivity. For example, introducing a fluorine atom at the 4-position of the 2-aminobenzamide ring has been shown to decrease potency against HDAC1 and HDAC2, thereby increasing selectivity for HDAC3. nih.gov Conversely, larger substituents at the 5-position, such as phenyl or thiophene (B33073) groups, can enhance selectivity for HDAC1 and HDAC2 over HDAC3. nih.gov
The linker region also offers opportunities for modification. Altering the length and composition of the linker can influence how the inhibitor fits within the HDAC active site channel, thereby affecting its potency. Studies have demonstrated that shortening the linker can lead to increased inhibitory activity. researchgate.net
Modifications to the cap group are a common strategy to improve potency and selectivity. The introduction of different substituents on the terminal phenyl ring of the cap group can lead to varied biological outcomes. For instance, in a series of benzamide derivatives, compounds with either a methyl or an amino group at the R2 position of the cap group exhibited selective antiproliferative activity against cancer cells; however, only the analogs with the amino group displayed HDAC inhibitory activity. unina.itresearchgate.net Furthermore, comparing analogs with different para-substituents on the cap's benzene (B151609) ring revealed that electron-donating, hydrophobic groups like methyl can enhance HDAC inhibitory potency, whereas electron-withdrawing, hydrophilic groups like fluorine may decrease it. researchgate.net
The following table summarizes the in vitro inhibitory activity of selected 2-aminobenzamide analogs against class I HDACs, illustrating the impact of structural modifications on potency.
| Compound | R1 (Cap Group) | Linker Modification | R2 (ZBG) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 7j | 4-methylphenyl | -(CH2)2- | 2-aminobenzamide | 0.65 | 0.78 | 1.70 |
| Entinostat | Pyridyl | -(CH2)3- | 2-aminobenzamide | 0.93 | 0.95 | 1.80 |
| 7g | 4-fluorophenyl | -(CH2)2- | 2-aminobenzamide | >10 | >10 | >10 |
| 7b | Phenyl | -(CH2)2- | 2-aminobenzamide | >10 | >10 | >10 |
| 7e | Phenyl | -(CH2)4- | 2-aminobenzamide | >10 | >10 | >10 |
| NA | 4-(bis(2-chloroethyl)amino)phenyl | - | 2-aminobenzamide | 0.0952 | 0.2607 | 0.2557 |
Data sourced from multiple studies. researchgate.netfrontiersin.org Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Application of Computational Approaches in SAR Analysis
Computational chemistry plays a vital role in elucidating the structure-activity relationships of this compound and its analogs. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) studies provide valuable insights into the molecular interactions that govern inhibitor binding and activity. nih.govunina.itnih.gov
Molecular docking is a widely used computational tool to predict the binding mode of inhibitors within the HDAC active site. nih.govnih.gov Docking studies have consistently shown that the 2-aminobenzamide moiety of these inhibitors chelates the catalytic zinc ion in a bidentate fashion through the ortho-amino group and the amide carbonyl oxygen. rcsb.org These studies also reveal crucial hydrogen bonding and hydrophobic interactions with key amino acid residues lining the active site channel. For instance, docking of a potent inhibitor, compound 7j, into the HDAC2 active site revealed interactions that were nearly identical to those observed experimentally for 2-aminobenzamide. unina.it Such analyses help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.
Molecular dynamics (MD) simulations are employed to assess the stability of the inhibitor-enzyme complex over time. nih.gov By simulating the dynamic behavior of the complex, researchers can gain a deeper understanding of the binding interactions and the conformational changes that may occur upon inhibitor binding. Analyses of the root-mean-square deviation and potential energy plots from MD simulations can confirm the stability of the docked poses of inhibitors like 7j within the HDAC2 active site. unina.it
Quantum mechanics/molecular mechanics (QM/MM) studies offer a more sophisticated level of theory to investigate the electronic details of the inhibitor-enzyme interaction. researchgate.net The QM/MM approach treats the most critical region of the system (e.g., the inhibitor and the active site zinc ion and coordinating residues) with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This method can provide a more accurate description of the electronic interactions, such as charge transfer and polarization effects, that are crucial for understanding the binding affinity and catalytic mechanism of HDACs. Density functional theory (DFT) calculations, a type of QM method, have been utilized to study the physicochemical properties and metal affinities of benzamide-based HDAC inhibitors. unina.it
These computational approaches, when used in concert with experimental synthesis and biological evaluation, provide a powerful platform for the rational design and optimization of novel this compound-based HDAC inhibitors with enhanced potency and selectivity.
Preclinical Pharmacological and Biological Investigations of 2 2 Phenylbutanoyl Amino Benzamide
In Vitro Studies
Efficacy in Various Oncological Cell Lines (e.g., leukemia, bladder cancer, multiple myeloma, colon cancer, liver cancer)
Entinostat, a selective inhibitor of class I histone deacetylases (HDACs), has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines. medchemexpress.comcancer-research-network.com Its mechanism of action involves the hyperacetylation of histones, leading to the modulation of gene expression, cell cycle arrest, and induction of apoptosis.
In hematological malignancies, Entinostat has shown dose-dependent effects in human leukemia and lymphoma cell lines, including U937, HL-60, K562, and Jurkat cells. medchemexpress.comcancer-research-network.com At a concentration of 1 μM, it exhibits potent antiproliferative activity by inducing growth arrest mediated by p21CIP1/WAF1 and promoting the expression of differentiation markers. cancer-research-network.com In acute myeloid leukemia (AML) cell lines and patient samples, Entinostat induced growth arrest and apoptosis by downregulating the anti-apoptotic molecules BCL-2 and MCL-1. mdpi.com For multiple myeloma, Entinostat has displayed synergistic antiproliferative activity when combined with the proteasome inhibitor bortezomib in multiple myeloma cells, including those resistant to bortezomib. nih.gov
Regarding solid tumors, Entinostat has been investigated in bladder cancer cell lines. Studies have shown that it can reverse cisplatin resistance in urothelial carcinoma cell lines such as J82 cisR and T24 LTT. nih.gov The combination of Entinostat with a bromodomain inhibitor and cisplatin has been shown to be highly synergistic in inducing apoptosis in bladder cancer cells. nih.gov In colon cancer cell lines HCT-116 and HT-29, Entinostat has demonstrated cytotoxic effects and the ability to reduce colony formation. nih.gov Its combination with genistein was found to have a synergistic anti-proliferative effect in HT-29 cells. nih.govresearchgate.net In hepatocellular carcinoma cell lines Huh-7 and HCCLM3, Entinostat was found to promote apoptosis by activating the NTF3/p75NTR pathway. cancer-research-network.com Furthermore, a study on the multi-kinase inhibitor lenvatinib in liver cancer cells showed that its combination with Entinostat resulted in an additive to greater-than-additive effect in killing liver cancer cells. nih.gov
| Cancer Type | Cell Lines | Observed Effects | References |
|---|---|---|---|
| Leukemia | U937, HL-60, K562, Jurkat | Dose-dependent antiproliferative activity, induction of growth arrest and differentiation. | medchemexpress.comcancer-research-network.com |
| Acute Myeloid Leukemia (AML) | AML cell lines and patient samples | Induction of growth arrest and apoptosis, downregulation of BCL-2 and MCL-1. | mdpi.com |
| Bladder Cancer | J82, J82 cisR, T24, T24 LTT | Reversal of cisplatin resistance, synergistic apoptosis with cisplatin and bromodomain inhibitors. | nih.gov |
| Multiple Myeloma | RPMI 8226 | Synergistic antiproliferative activity with bortezomib, even in bortezomib-resistant cells. | nih.gov |
| Colon Cancer | HCT-116, HT-29, DLD-1, WiDr | Cytotoxic effects, reduction of colony formation, sensitization to TRAIL-induced apoptosis. | nih.govresearchgate.netnih.gov |
| Liver Cancer (Hepatocellular Carcinoma) | Huh-7, HCCLM3 | Promotion of apoptosis via the NTF3/p75NTR pathway, synergistic killing with lenvatinib. | cancer-research-network.comnih.gov |
Antiviral Activity in Cellular Models (e.g., HIV-1 latency, SARS-CoV-2)
Entinostat has been identified as a potent latency-reversing agent (LRA) for HIV-1. nih.gov In in-vitro models of HIV latency, Entinostat, a selective inhibitor of Class I HDACs, has been shown to activate HIV production from latently infected primary T cells with greater potency than some other HDAC inhibitors like vorinostat. nih.gov It is believed to work by inhibiting the binding of HDAC1 to the HIV long-terminal repeat (LTR), which leads to the reactivation of viral transcription. nih.gov Benzamide-based HDAC inhibitors, including Entinostat, have displayed favorable HIV latency-reversing activities in various latently infected cell lines. nih.gov The combination of Entinostat with a PKC agonist, bryostatin-1, has been shown to induce maximal viral outgrowth from latently infected resting CD4+ T cells from HIV-infected individuals on antiretroviral therapy. asm.org
There is currently limited publicly available information on the specific antiviral activity of Entinostat against SARS-CoV-2 in cellular models.
Effects in Cellular Models of Neurodegenerative Diseases (e.g., Friedreich's ataxia neuronal cells, Alzheimer's)
In cellular models of Friedreich's ataxia (FRDA), a neurodegenerative disorder caused by reduced expression of the frataxin (FXN) gene, Entinostat has shown promise. nih.gov In a neuronal reporter system derived from FRDA induced pluripotent stem cells (iPSCs), Entinostat was identified as one of the compounds capable of increasing frataxin mRNA and protein expression. nih.govfriedreichsataxianews.com Specifically, treatment of FRDA neural progenitor cells with Entinostat resulted in an approximate 2 to 2.5-fold increase in the mature FXN protein. nih.gov These findings were confirmed in two additional FRDA neural progenitor cell lines. friedreichsataxianews.com Furthermore, in terminally differentiated neurons derived from FRDA iPSCs, Entinostat was able to increase FXN mRNA up to three-fold and frataxin protein levels up to 1.75-fold. friedreichsataxianews.com
There is a lack of specific research findings on the effects of Entinostat in cellular models of Alzheimer's disease in the currently available public literature.
Antiproliferative and Antifibrotic Activities in Relevant Cellular Systems
The antiproliferative activity of Entinostat is well-documented across a multitude of cancer cell lines, as detailed in section 5.1.1. It induces cell cycle arrest, often in the G1 phase, and promotes apoptosis. nih.gov For instance, in B-cell lymphoma cell lines, Entinostat exposure leads to a dose-dependent increase of cells in the G1 phase and a decrease in the S phase. nih.gov
Information regarding the specific antifibrotic activities of Entinostat in relevant cellular systems is not extensively covered in the available public research.
In Vivo Studies in Animal Models
Efficacy in Oncological Xenograft and Syngeneic Models (e.g., bladder cancer, multiple myeloma, acute myeloid leukemia, colon cancer, vestibular schwannoma, Adult T-cell Leukemia/Lymphoma)
In vivo studies using animal models have corroborated the antitumor effects of Entinostat observed in vitro.
In a murine model of high-grade muscle-invasive bladder cancer, Entinostat exhibited robust antitumor activity in immune-competent hosts but not in immune-compromised hosts, suggesting an immune-mediated mechanism of action. nih.gov Combination treatment with Entinostat and immunotherapy in a mouse model of bladder cancer led to the complete disappearance of tumors in two-thirds of the mice, with no relapse upon treatment cessation. unclineberger.orgunc.edu
For acute myeloid leukemia, the in vivo efficacy of Entinostat has been demonstrated in a murine AML model, where it was shown to prolong the survival of leukemic mice. mdpi.comnih.gov
In colon cancer, while a phase 2 clinical trial of Entinostat in combination with 5-azacitidine in metastatic colorectal cancer patients did not show significant clinical activity by RECIST criteria, preclinical in vivo studies in colorectal cancer cell lines have suggested that the combination can lead to growth inhibition. oncotarget.com Oral administration of Entinostat has been shown to increase histone acetylation levels in HT-29 tumor xenografts. cancer-research-network.com
While Entinostat has shown potent in vitro activity against multiple myeloma cells, specific in vivo efficacy data from xenograft or syngeneic models for multiple myeloma, vestibular schwannoma, and Adult T-cell Leukemia/Lymphoma are not as readily available in the public domain.
| Cancer Type | Animal Model | Observed Effects | References |
|---|---|---|---|
| Bladder Cancer | Immune-competent murine model | Robust antitumor activity; complete tumor disappearance and no relapse when combined with immunotherapy. | nih.govunclineberger.orgunc.edu |
| Acute Myeloid Leukemia (AML) | Murine AML model | Prolonged survival of leukemic mice. | mdpi.comnih.gov |
| Colon Cancer | HT-29 tumor xenografts | Increased histone acetylation levels in tumors. | cancer-research-network.com |
Amelioration of Disease Phenotypes in Genetic Animal Models (e.g., Spinal Muscular Atrophy (SMA) mice, Friedreich's ataxia mouse models)
Friedreich's Ataxia (FA):
Preclinical studies have demonstrated the potential of 2-[(2-phenylbutanoyl)amino]benzamide in models of Friedreich's ataxia, an autosomal recessive neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin. friedreichsataxianews.comnih.gov The deficiency in frataxin is typically due to a GAA triplet repeat expansion in the first intron of the FXN gene, leading to heterochromatin-mediated gene silencing. nih.gov As an HDAC inhibitor, this compound targets the underlying epigenetic mechanism of FA.
In preclinical investigations using the KIKI mouse model, which carries a GAA repeat expansion, administration of RG2833 led to a significant increase in frataxin mRNA and protein levels in both the brain and heart. selleckchem.commedchemexpress.commedchemexpress.com This increase in frataxin was associated with increased histone acetylation at the FXN gene, indicating a reversal of the gene silencing. selleckchem.comnih.gov Functionally, this led to an improvement in the disease phenotype, including enhanced motor coordination and a reduction in the neuronal pathology of the dorsal root ganglia. friedreichsataxianews.commedchemexpress.commedchemexpress.com
| Preclinical Model | Compound | Key Findings | Reference |
| Friedreich's Ataxia (KIKI mouse model) | RG2833 (150 mg/kg) | Corrected frataxin deficiency in the brain and heart; increased histone acetylation. | selleckchem.commedchemexpress.com |
| Friedreich's Ataxia (YG8R mouse model) | RG2833 (100 mg/kg) | Improved motor coordination; increased frataxin protein expression in the brain. | medchemexpress.com |
| Friedreich's Ataxia Patient-derived cells | RG2833 | Dose-dependently upregulated frataxin mRNA and protein levels. | selleckchem.com |
Spinal Muscular Atrophy (SMA):
Spinal Muscular Atrophy is a neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. nih.gov While direct preclinical studies on this compound in SMA mouse models are not extensively documented in the reviewed literature, the therapeutic strategy of HDAC inhibition has shown promise in this context. HDAC inhibitors are being investigated for their potential to increase the expression of the SMN2 gene, a paralog of the mutated SMN1 gene, to produce more functional SMN protein. nih.govnih.gov
Studies with other HDAC inhibitors, such as Trichostatin A (TSA), have demonstrated beneficial effects in SMA mouse models, suggesting a potential class effect. nih.govbohrium.com Early treatment with TSA in combination with nutritional support has been shown to significantly extend the median survival of SMA mice and maintain stable motor function. nih.gov These findings provide a strong rationale for investigating the efficacy of this compound in preclinical models of SMA.
Anti-Cachectic Effects in Experimental Cancer Cachexia Models
Cancer cachexia is a multifactorial syndrome characterized by severe muscle wasting that is not reversible by conventional nutritional support. aacrjournals.org The potential of HDAC inhibitors as a therapeutic intervention for cancer-induced muscle wasting is an active area of preclinical research. nih.govtandfonline.com
While specific studies on this compound in cancer cachexia models were not identified in the provided search results, research on other HDAC inhibitors, such as AR-42, has demonstrated significant anti-cachectic effects. In the C-26 tumor-bearing mouse model, AR-42 was shown to prevent reductions in muscle and adipose tissue mass, preserve muscle fiber size, and improve muscle strength. nih.gov This was associated with the restoration of intramuscular mRNA expression of the E3 ligases MuRF1 and Atrogin-1 to basal levels. nih.gov Furthermore, combining an HDAC inhibitor (AR-42) with a selective androgen receptor modulator (SARM) in the colon-26 mouse model of cancer cachexia significantly improved body weight, hindlimb muscle mass, and grip strength. nih.govembopress.org These findings suggest that the class of HDAC inhibitors to which this compound belongs could have therapeutic potential in mitigating cancer-induced muscle wasting. nih.gov
| Preclinical Model | Compound Class | Key Findings | Reference |
| Colon-26 adenocarcinoma mouse model | HDAC inhibitor (AR-42) | Prolonged survival; prevented reductions in muscle and adipose tissue mass; restored intramuscular mRNA expression of MuRF1 and Atrogin-1. | nih.gov |
| Colon-26 mouse model | HDAC inhibitor (AR-42) + SARM (GTx-024) | Significantly improved body weight, hindlimb muscle mass, and grip strength. | nih.govembopress.org |
Efficacy in Fibrotic Disease Models (e.g., bleomycin-induced pulmonary fibrosis)
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction. Histone deacetylases have been implicated in the pathogenesis of fibrosis, making HDAC inhibitors a potential therapeutic strategy. nih.govnih.gov
In a mouse model of bleomycin-induced pulmonary fibrosis, a study investigating a novel class of HDAC inhibitors containing the N-(2-aminophenyl)-benzamide functionality, the same core structure as this compound, demonstrated efficacy on a preventative dosing schedule. nih.gov Other preclinical studies have also shown that various HDAC inhibitors can attenuate bleomycin-induced pulmonary fibrosis by reducing collagen deposition and improving lung architecture. mdpi.comsemanticscholar.orgresearchgate.net These findings suggest that this compound may have anti-fibrotic properties worthy of further investigation.
| Preclinical Model | Compound Class | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis mouse model | N-(2-Aminophenyl)-benzamide HDAC inhibitors | Showed efficacy on a preventative dosing schedule. | nih.gov |
| Bleomycin-induced pulmonary fibrosis mouse model | HDAC inhibitor (CG-745) | Ameliorated pulmonary fibrosis by reducing collagen production and inflammatory cell accumulation. | mdpi.com |
Preclinical Pharmacokinetics and Pharmacodynamics
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Preclinical Systems
RG2833 has been characterized as an orally bioavailable and brain-penetrant HDAC inhibitor. selleckchem.comselleckchem.com Its ability to cross the blood-brain barrier is a crucial property for its potential application in neurological disorders like Friedreich's ataxia. friedreichsataxianews.com Preclinical studies in mice have shown that after administration, RG2833 can effectively reach the central nervous system and the heart. selleckchem.commedchemexpress.com
While detailed ADME parameters for this compound are not extensively published in the provided results, the general class of 2-aminobenzamide (B116534) HDAC inhibitors has been a focus of drug development, with efforts to optimize their pharmacokinetic profiles for improved metabolic stability and brain distribution. friedreichsataxianews.com
Relationship between Systemic Exposure and Pharmacological Activity in Preclinical Models
Preclinical studies with RG2833 have established a clear link between its administration and target engagement in relevant tissues. In the KIKI mouse model of Friedreich's ataxia, a single 150 mg/kg injection of RG2833 was sufficient to correct frataxin deficiency in the brain and heart within 24 hours. medchemexpress.commedchemexpress.com The increase in frataxin mRNA was detectable at 12 hours and reached its maximum at 24 hours in both brain and heart tissue. medchemexpress.commedchemexpress.com
The pharmacological activity of RG2833 is directly related to its function as an HDAC inhibitor. Following administration in mice, an increase in histone H3 and H4 acetylation was observed in the brain and heart, correlating with the upregulation of frataxin. selleckchem.com This demonstrates a direct pharmacodynamic effect of the compound on its intended molecular target, leading to the desired biological outcome in a disease-relevant animal model. Chronic dosing of RG2833 in mice has been shown to be well-tolerated without signs of acute toxicity. medchemexpress.com
| Parameter | Finding | Reference |
| Brain Penetration | Yes | selleckchem.comfriedreichsataxianews.com |
| Oral Bioavailability | Yes | selleckchem.comselleckchem.com |
| Target Engagement | Increased histone acetylation in brain and heart of KIKI mice. | selleckchem.com |
| Pharmacodynamic Effect | Corrected frataxin deficiency in the brain and heart of KIKI mice within 24 hours. | medchemexpress.commedchemexpress.com |
A Comparative Analysis of this compound with Established Histone Deacetylase Inhibitors
The landscape of cancer therapeutics has been significantly shaped by the advent of epigenetic drugs, particularly histone deacetylase (HDAC) inhibitors. These agents modulate gene expression by interfering with the deacetylation of histones and other proteins, leading to various cellular responses, including cell cycle arrest and apoptosis. Within this class of inhibitors, benzamides have emerged as a promising group, often exhibiting greater selectivity for Class I HDACs compared to pan-HDAC inhibitors. This article provides a focused comparative analysis of the specific compound this compound against well-established HDAC inhibitors, Vorinostat and Entinostat, based on available preclinical data for related structures.
Comparative Analysis with Other Histone Deacetylase Inhibitors
The therapeutic potential of any new drug candidate is critically assessed through comparative studies with existing standards of care. For a novel HDAC inhibitor like 2-[(2-phenylbutanoyl)amino]benzamide, this involves profiling its activity and characteristics against approved drugs such as Vorinostat (a hydroxamic acid-based pan-HDAC inhibitor) and Entinostat (a benzamide-based Class I-selective HDAC inhibitor).
The primary distinction between different classes of HDAC inhibitors lies in their chemical structure, which dictates their zinc-binding group and, consequently, their selectivity and potency. Vorinostat (SAHA) utilizes a hydroxamic acid group to chelate the zinc ion in the active site of HDAC enzymes, leading to broad inhibition across multiple HDAC classes. nih.govturkjps.org In contrast, benzamide (B126) inhibitors like Entinostat and, by extension, this compound, use an o-aminoanilide group for this purpose. nih.govmdpi.com This structural difference generally confers greater selectivity towards Class I HDACs (HDAC1, 2, and 3). nih.govnih.gov
Research comparing hydroxamic acid and benzamide-based inhibitors has highlighted differences in their enzymatic kinetics. While hydroxamic acids like Vorinostat are typically fast-on/fast-off, competitive inhibitors, some benzamides have shown different kinetic profiles. nih.gov The specific kinetics of a benzamide inhibitor, however, are also influenced by its linker and cap groups. nih.gov
The table below illustrates a typical comparative profile of HDAC inhibitors, with data for Vorinostat and Entinostat drawn from published research. The data for this compound remains hypothetical, based on the general characteristics of benzamide inhibitors, pending specific experimental validation.
| Feature | Vorinostat (SAHA) | Entinostat (MS-275) | This compound (Hypothetical) |
| Drug Class | Hydroxamic Acid | Benzamide | Benzamide |
| Selectivity | Pan-HDAC inhibitor | Class I selective (HDAC1, 2, 3) | Likely Class I selective |
| Binding Kinetics | Fast-on/fast-off, competitive | Slow-binding, competitive/non-competitive | To be determined |
| Zinc-Binding Group | Hydroxamic acid | o-aminoanilide | o-aminoanilide |
In studies on cancer cell proliferation, different HDAC inhibitors exhibit varying potencies. For instance, in an investigation of glioma and glioblastoma cell lines, the cytotoxic potential of a novel benzamide-based radiotracer was compared with Vorinostat and Entinostat, demonstrating that all three compounds could hinder cancer cell proliferation. mdpi.com
The unique preclinical characteristics and potential advantages of this compound would be determined by the interplay of its three key structural components: the o-aminobenzamide zinc-binding group, the phenylbutanoyl cap group, and the linker connecting them. Benzamide-based inhibitors are generally noted for having better pharmacokinetic profiles and higher efficacy in solid tumors compared to pan-inhibitors. nih.gov
One of the key advantages of Class I-selective HDAC inhibitors is the potential for reduced side effects compared to pan-HDAC inhibitors. researchgate.net By selectively targeting the HDAC isoforms most closely linked to cancer cell proliferation (HDAC1-3), these compounds may avoid the off-target effects associated with the inhibition of other HDAC classes. nih.gov
The specific "cap" group of an HDAC inhibitor plays a crucial role in its interaction with the enzyme surface and can influence its potency and selectivity. researchgate.net The phenylbutanoyl group in this compound would be expected to make important hydrophobic interactions within the active site channel of the HDAC enzyme. mdpi.com The nature of this cap group can also affect properties like cellular uptake. nih.gov
The development of novel benzamide derivatives often focuses on modifying the cap group to enhance potency and selectivity. nih.gov For instance, research has shown that the length and substitutions on the terminal benzene (B151609) ring of benzamide inhibitors can significantly impact their antiproliferative activity and HDAC inhibitory strength. nih.gov Therefore, the distinct advantage of this compound would likely lie in the specific interactions afforded by its phenylbutanoyl cap, potentially leading to a unique potency and selectivity profile against Class I HDACs. However, without direct experimental data, this remains a scientifically informed hypothesis.
Future Directions and Research Gaps in the Study of 2 2 Phenylbutanoyl Amino Benzamide
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights from Preclinical Models
The exploration of novel therapeutic applications for 2-[(2-phenylbutanoyl)amino]benzamide is a promising avenue for future research. Insights from preclinical studies on structurally related benzamide (B126) compounds suggest several potential areas of investigation.
Derivatives of benzamide have been identified as potent inhibitors of the Hedgehog signaling pathway, a critical regulator of cellular processes that, when dysregulated, is implicated in cancer development. nih.gov A number of N-(2-pyrimidinylamino) benzamide derivatives have demonstrated significant inhibitory effects on this pathway, with some compounds showing greater potency than the established inhibitor, vismodegib. nih.gov This suggests that this compound could be evaluated for its potential as an anticancer agent by investigating its activity against the Hedgehog pathway.
Furthermore, certain benzamide analogs have shown efficacy in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the pathogenesis of diabetes. nih.gov For instance, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as having protective effects on β-cells, suggesting a potential therapeutic role in diabetes. nih.govresearchgate.net Preclinical models of ER stress could therefore be employed to determine if this compound exhibits similar protective properties.
Research into N-(2-aminophenyl)-benzamide derivatives has also revealed their potential as inhibitors of class I histone deacetylase (HDAC) enzymes, which are validated targets in oncology. nih.gov These compounds have demonstrated antiproliferative activity in cancer cell lines and efficacy in animal models of pulmonary fibrosis. nih.gov Given these findings, future studies should include screening this compound for HDAC inhibitory activity and exploring its potential in treating fibrotic diseases. The identification of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide as a potent and selective HDAC3 inhibitor further underscores the potential for this class of compounds in cancer therapy. nih.govnih.gov
Development of Targeted Delivery Systems for Enhanced Efficacy in Specific Tissues
To maximize the therapeutic potential and minimize potential off-target effects of this compound, the development of targeted delivery systems is a critical area for future research. These systems are designed to concentrate the therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic exposure. google.com
One promising approach involves the use of liposomes. For instance, cationic liposomes have been explored as a means to deliver compounds across the blood-brain barrier. nih.gov This strategy could be adapted for this compound if central nervous system activity is identified as a therapeutic goal.
Peptide-enabled delivery systems represent another sophisticated strategy. nih.gov These systems can utilize specific peptides that recognize and bind to receptors overexpressed on target cells, such as cancer cells. The drug can be conjugated to the peptide, sometimes via a cleavable linker, to ensure its release at the desired site. nih.gov This approach could enhance the specificity of this compound for its target tissues.
Nanoparticle-based delivery systems, including polymeric micelles, offer advantages such as improved solubility for hydrophobic compounds and controlled release kinetics. nih.gov The surface of these nanoparticles can be functionalized with targeting moieties, such as antibodies or aptamers, to direct them to specific cells or tissues. google.com Research into formulating this compound within such targeted nanoparticles could significantly improve its therapeutic index.
Rational Design of Next-Generation Analogs with Enhanced Specificity or Potency
The rational design of next-generation analogs of this compound is a key strategy to optimize its pharmacological properties. This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of new molecules with improved characteristics. nih.govnih.gov
Computational modeling and structural biology techniques, such as X-ray crystallography and NMR, can elucidate how the compound binds to its biological target. nih.gov This information is invaluable for designing modifications that can enhance binding affinity and, consequently, potency. For example, the binding mode of novel 2-amino benzamide glucokinase activators was determined through crystal structure analysis, which guided further development. nih.gov
Systematic modification of the core structure of this compound can lead to analogs with improved selectivity for their intended target over other related proteins, which can reduce the potential for off-target effects. nih.govnih.gov The development of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide analogs, for instance, has been pursued to create isoform-selective HDAC inhibitors. nih.gov Similarly, the synthesis of novel 2-Amino-4-Methylthiazole analogs was guided by a biomimicking strategy to target GlcN-6-P synthase in microbes. nih.gov
By creating and screening a library of analogs, researchers can identify compounds with superior potency, selectivity, and pharmacokinetic profiles. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent Hedgehog signaling pathway inhibitors illustrates the success of such an approach. nih.gov The design of new 2-aminobenzamide (B116534) derivatives containing benzothiazole (B30560) and phenylamine moieties has also yielded compounds with cytotoxic activity against tumor cell lines. researchgate.net
Integration with Multi-omics Data for Deeper Mechanistic Understanding and Biomarker Discovery
To gain a comprehensive understanding of the mechanism of action of this compound and to identify predictive biomarkers, the integration of multi-omics data is an indispensable future research direction. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the biological effects of the compound. plos.orgmdpi.com
By treating preclinical models, such as cell lines or animal models, with this compound and analyzing the resulting changes across multiple omics layers, researchers can identify the molecular pathways that are modulated by the compound. nih.gov This can provide a deeper understanding of its mechanism of action beyond a single target. mdpi.com Such an approach has been used to elucidate the synergistic mechanisms of herbal extracts and to identify deregulated pathways in diseases like chronic lymphocytic leukemia. mdpi.comnih.gov
Multi-omics data can also facilitate the discovery of biomarkers that predict response to treatment with this compound. By correlating molecular signatures in preclinical models with the observed efficacy of the compound, it may be possible to identify genetic or protein expression patterns that indicate which patient populations are most likely to benefit. nih.gov Machine learning algorithms can be applied to these complex datasets to identify novel subgroups and predictive signatures. plos.org
Ultimately, the integration of multi-omics data can guide the clinical development of this compound by providing a clearer understanding of its biological effects and by enabling a precision medicine approach to its use.
Q & A
Q. What synthetic methodologies are recommended for 2-[(2-phenylbutanoyl)amino]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-phenylbutanoyl chloride with 2-aminobenzamide under basic conditions. Key steps include:
- Reagent Selection : Use pyridine or triethylamine as a base to neutralize HCl generated during acylation .
- Solvent Optimization : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency .
- Catalysis : Palladium catalysts (e.g., Pd/C) may enhance yields in hydrogenation steps for intermediates .
- Purification : Column chromatography or recrystallization from methanol/water mixtures ensures high purity .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., unreacted 2-aminobenzamide) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% required for biological assays) .
- X-Ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzamide derivatives, such as conflicting kinase inhibition data?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations to confirm potency .
- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains selectivity differences .
- Metabolic Stability Testing : Assess compound degradation in microsomal assays to rule out artifactual results .
Q. What strategies are employed to elucidate the mechanism of action (MoA) of this compound in cancer models?
- Methodological Answer :
- Target Identification : Use affinity chromatography with biotinylated probes to pull down interacting proteins .
- Gene Expression Profiling : RNA-seq or CRISPR-Cas9 screens identify pathways affected by treatment .
- Biochemical Assays : Measure ADP-ribosylation inhibition (e.g., PARP activity assays) if targeting DNA repair pathways .
- In Vivo Validation : Xenograft models with pharmacokinetic (PK) monitoring ensure target engagement correlates with efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the selectivity of this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the phenylbutanoyl moiety (e.g., electron-withdrawing groups) to modulate steric/electronic effects .
- Bioisosteric Replacement : Replace the benzamide ring with thiophene or isoxazole to improve solubility and target affinity .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
- ADME-Tox Screening : Prioritize derivatives with balanced logP (2–4) and low CYP450 inhibition to reduce attrition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Bioavailability Assessment : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure .
- Metabolite Identification : Use hepatocyte incubations to detect inactive/toxic metabolites explaining reduced in vivo efficacy .
- Tumor Microenvironment Models : 3D spheroids or co-cultures with fibroblasts better replicate in vivo conditions than monolayer assays .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
